molecular formula C11H16O4 B1315555 Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate CAS No. 15448-76-7

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate

Cat. No. B1315555
CAS RN: 15448-76-7
M. Wt: 212.24 g/mol
InChI Key: UBGSPDWVUMFEAZ-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is a chemical compound with the molecular formula C11H16O4 . It has an average mass of 212.242 Da and a monoisotopic mass of 212.104858 Da .


Synthesis Analysis

While specific synthesis methods for Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate were not found in the search results, one study mentions the enzyme-catalyzed hydrolysis of this compound by lipases from Candida antarctica and Burkholderia cepacia .


Molecular Structure Analysis

The InChI string for Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is InChI=1S/C11H16O4/c1-14-8(12)10-3-5-11(7-10,6-4-10)9(13)15-2/h3-7H2,1-2H3 . Its canonical SMILES string is COC(=O)C12CCC(C1)(CC2)C(=O)OC .


Chemical Reactions Analysis

One study reported the enzyme-catalyzed hydrolysis of Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate by lipases from Candida antarctica and Burkholderia cepacia . This reaction yielded the corresponding monoester 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid in excellent yields with negligible amounts of diacid .


Physical And Chemical Properties Analysis

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate has a density of 1.2±0.1 g/cm³, a boiling point of 264.9±13.0 °C at 760 mmHg, and a flash point of 124.3±18.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 53 Ų .

Scientific Research Applications

Synthesis and Application in Polymer Science

  • Synthesis of Analogs : A study by Kubyshkin et al. (2007) focused on synthesizing a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, using dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (Kubyshkin, Mikhailiuk, & Komarov, 2007).
  • Polyester Synthesis : Liu and Turner (2010) used dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate in the synthesis of random and amorphous copolyesters. These polyesters were analyzed for their mechanical and thermal properties (Liu & Turner, 2010).

Chemical Synthesis and Organic Chemistry Applications

  • Intermediate in Synthesis : Della and Tsanaktsidis (1985) described the synthesis of bridgehead-bridgehead substituted bicycloalkanes using dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate as an intermediate (Della & Tsanaktsidis, 1985).
  • Enzyme-Catalyzed Hydrolysis : Guo et al. (2014) explored the enzyme-catalyzed hydrolysis of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate for producing monoesters with high yields, demonstrating its utility in biochemical processes (Guo, Wong, Hickey, Patel, Qian, & Goswami, 2014).

Novel Building Blocks and Derivatives

  • Nucleoside Building Blocks : Kaneko, Katagiri, and Nomura (1990) synthesized dimethyl 3-acetoxy-5,6-exo-epoxybicyclo [2.2.1] heptane-2,2-dicarboxylate as a novel building block for carbocyclic arabinosyl nucleosides, showcasing its potential in nucleoside synthesis (Kaneko, Katagiri, & Nomura, 1990).

Material Science and Engineering Applications

  • Polyimide Synthesis : Qing Feng-ling (2007) utilized dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate in the synthesis of polyimides, which are important in the production of high-performance plastics (Qing Feng-ling, 2007).

Applications in Organic Chemistry Transformations

Future Directions

While specific future directions for Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate were not found in the search results, one study mentioned the use of similar cycloaliphatic diesters in the preparation of random and amorphous copolyesters . This suggests potential applications in polymer science.

properties

IUPAC Name

dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-8(12)10-3-5-11(7-10,6-4-10)9(13)15-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGSPDWVUMFEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545505
Record name Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate

CAS RN

15448-76-7
Record name Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 22-L, 3-neck, round bottom flask was equipped with a J-KEM temperature controller, a mechanical stirrer, a nitrogen inlet, and an addition funnel. The flask was flushed with nitrogen then charged with anhydrous THF (5 L) and diisopropylamine (731 mL, 5.219 mol). The solution was cooled to −20° C. using a dry ice/acetone bath. The stirring mixture was slowly treated with 1.6 M n-butyllithium in hexanes (3.02 L, 4.833 mol) via cannula over 1 h maintaining the temperature between −20° C. and −27° C. The reaction mixture was cooled to −40° C. and hexamethylphosphoramide (2.7 L, 16.317 mol) was slowly added via addition funnel over 40 min. The reaction mixture was cooled to −73° C. and dimethyl cyclopentane-1,3-dicarboxylate (360 g, 1.933 mol) dissolved in anhydrous THF (2 L) was slowly added via addition funnel over 2 h. The reaction mixture was warmed to −10° C. and stirred at that temperature for 30 min, then cooled to 70° C. and treated with 1-bromo-2-chloroethane (267 mL, 3.209 mol) via addition funnel over 4 h. The reaction mixture was allowed to slowly warm to room temperature over 12 h and then was quenched with saturated aqueous ammonium chloride (2 L) over 90 min. The reaction mixture was diluted with hexane (2 L), the layers were separated, and the aqueous layer was further extracted with hexane (3×2 L). The combined organic layers were washed with brine (2×1 L), dried over sodium sulfate, filtered, and concentrated to a brown oil. The crude product was purified by silica gel purification (0-10% ethyl acetate/hexane). The product containing fractions were concentrated to near dryness and diluted with hexanes. The resulting crystalline solids were filtered and washed with hexane (200 mL) providing pure product as a clear crystalline solid. Additional batches of product were obtained from the filtrate in a similar manner. All product batches were combined to provide 208 g (51%) of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate as a clear crystalline solid. 1H NMR (500 Hz, CDCl3) δ ppm 3.68 (s, 6H), 2.03 (d, J=6.4 Hz, 4H), 1.90 (s, 2H), 1.67 (d, J=7.0, 4H).
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
3.02 L
Type
reactant
Reaction Step Two
Quantity
2.7 L
Type
reactant
Reaction Step Three
Quantity
360 g
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
267 mL
Type
reactant
Reaction Step Five
Quantity
731 mL
Type
reactant
Reaction Step Six
Name
Quantity
5 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
CF Wilcox Jr, C Leung - The Journal of Organic Chemistry, 1968 - ACS Publications
9 monoacid in good yield by either metallation with ordinary lithium or by exchange with s-butyllithium but that under the same conditions the dichloride did not react. The dichloride also …
Number of citations: 16 pubs.acs.org
Z Guo, MKY Wong, MR Hickey, BP Patel… - … Process Research & …, 2014 - ACS Publications
Diacid formation is a major problem in the conventional chemical hydrolysis of a diester to a monoester. Enzyme-catalyzed hydrolysis of dimethyl bicyclo[2.2.1]heptane-1,4-…
Number of citations: 13 pubs.acs.org
Y Liu, SR Turner - Journal of Polymer Science Part A: Polymer …, 2010 - Wiley Online Library
Melt polycondensation was used to prepare a systematic series of random and amorphous copolyesters using the following cycloaliphatic diesters: dimethyl‐1,4‐cyclohexane …
Number of citations: 39 onlinelibrary.wiley.com
EW Della, J Tsanaktsidis - Australian journal of chemistry, 1985 - CSIRO Publishing
A convenient synthetic route to several bicycloalkanes bearing substitution at both bridgehead positions is described. The two-step procedure, which involves alkylation of the …
Number of citations: 33 www.publish.csiro.au
Z Guo, MKY Wong, MR Hickey, BP Patel… - Practical Methods for … - Wiley Online Library
Hydrolases and Related Enzymes for Synthesis 61 process for the separation of remaining diester 1, desired monoester 2, and undesired diacid 3 requires careful pH control and is …
Number of citations: 0 onlinelibrary.wiley.com
L Babich, AF Hartog, MA van der Horst… - Practical Methods for …, 2016 - Wiley Online Library
This chapter discusses a simple enzymatic method using recombinant acid phosphatase immobilized on beads and used in a small continuous‐flow packed‐bed reactor. The broad …
Number of citations: 4 onlinelibrary.wiley.com
Y Liu - 2012 - vtechworks.lib.vt.edu
A series of random and amorphous copolyesters containing different cycloaliphatic rings within the polymer chains were prepared by melt polycondensaton of difunctional monomers (…
Number of citations: 4 vtechworks.lib.vt.edu
R Al Hussainy, J Verbeek, D van der Born… - European journal of …, 2011 - Elsevier
Fluorinated analogs that are related to the 5-hydroxytryptamine (5-HT 1A ) antagonist, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-…
Number of citations: 25 www.sciencedirect.com
S Dorok, B Ziemer, G Szeimies - Chemistry–A European …, 2002 - Wiley Online Library
4‐Bromo‐1‐(dibromomethyl)bicyclo[2.1.1]hexane (18) was synthesized by formation of the dienolate of dimethyl cyclopentanedicarboxylate 15 b, which is then transformed into 16. …
R Al Hussainy - 2012 - research.vumc.nl
In human, the 5-HT1A receptor is predominantly located in the brain stem raphe nuclei and in the limbic forebrain (hippocampus, entorhinal cortex and septum). 1 It is thought to be …
Number of citations: 6 research.vumc.nl

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